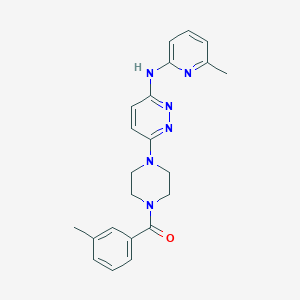![molecular formula C13H17Cl2N3O2 B2522165 N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide CAS No. 1796119-17-9](/img/structure/B2522165.png)
N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide, commonly known as DAA-1106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been extensively studied for its therapeutic properties.
Wissenschaftliche Forschungsanwendungen
DAA-1106 has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DAA-1106 has also been studied for its potential use in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, DAA-1106 has been investigated for its use as a diagnostic tool in imaging studies.
Wirkmechanismus
DAA-1106 acts as a ligand for the peripheral benzodiazepine receptor (PBR), which is expressed in various tissues including the brain, immune cells, and endocrine organs. The activation of PBR by DAA-1106 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, thereby reducing inflammation. DAA-1106 also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. DAA-1106 has also been shown to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DAA-1106 in lab experiments is its high affinity for the PBR, which allows for specific targeting of this receptor. DAA-1106 also exhibits good stability and solubility, making it suitable for use in various experimental conditions. However, one of the limitations of using DAA-1106 is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of DAA-1106. One area of research is the development of more potent and selective PBR ligands that can be used for the treatment of various diseases. Another area of research is the investigation of the potential use of DAA-1106 in combination with other compounds for the treatment of neurodegenerative and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DAA-1106 and its effects on various physiological processes.
Synthesemethoden
The synthesis of DAA-1106 involves the reaction of 2,2-dichloroacetyl chloride with N-(2-aminoethyl)-4-(dimethylamino)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain DAA-1106 in high purity.
Eigenschaften
IUPAC Name |
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-18(2)10-5-3-9(4-6-10)12(19)16-7-8-17-13(20)11(14)15/h3-6,11H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOTUVNFYHQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-N-(2-{[4-(dimethylamino)phenyl]formamido}ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

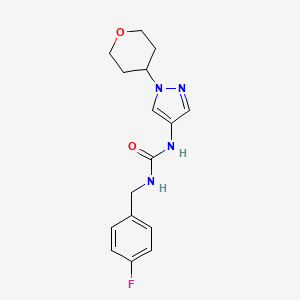
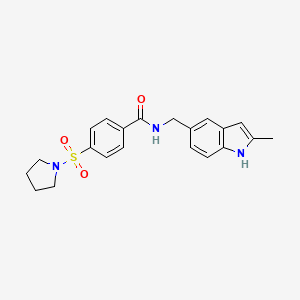
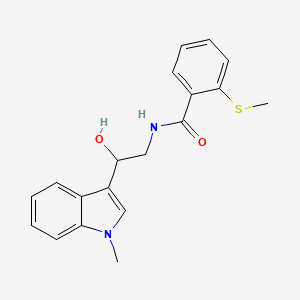
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
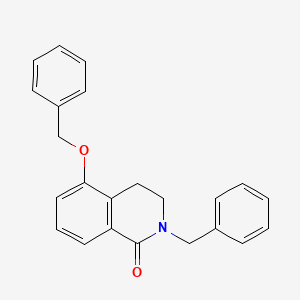
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)
![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)
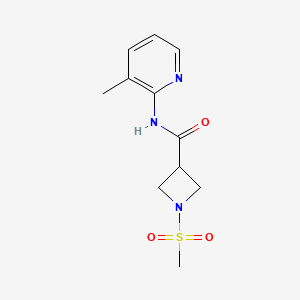
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)
